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Compound of Interest

Compound Name: 6-TET Azide

Cat. No.: B15087073 Get Quote

For researchers beginning their journey into nucleic acid analysis, 6-TET

(Tetrachlorofluorescein) Azide emerges as a critical tool for fluorescently labeling DNA and

RNA. This guide provides a comprehensive overview of its application, focusing on the

underlying chemistry, practical protocols, and downstream applications. 6-TET Azide is a

derivative of the fluorescein dye, engineered to contain a reactive azide group. This feature

makes it an ideal partner for "click chemistry," a powerful and highly efficient method for

covalently attaching it to nucleic acids.[1][2][3][4]

The primary application of 6-TET Azide is the labeling of oligonucleotides that have been

modified to contain a terminal alkyne group.[4][5] The reaction between the azide on the 6-TET

molecule and the alkyne on the nucleic acid is known as a Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and

biocompatibility, as it proceeds readily in aqueous environments without interfering with the

native functional groups found in biological systems.[6][7][8] The result is a stable triazole

linkage that permanently attaches the fluorescent dye to the DNA or RNA strand, enabling

visualization, tracking, and quantification in a variety of experimental contexts.[6][8]

Quantitative Data and Physicochemical Properties
Precise experimental work begins with a clear understanding of the reagent's properties. The

following tables summarize the key quantitative data for 6-TET Azide.

Table 1: Physicochemical Properties of 6-TET Azide
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Property Value Source

Molecular Formula C₂₄H₁₄Cl₄N₄O₆ [1]

Molecular Weight 582.18 g/mol [5]

Absorbance Max (λmax) 519-522 nm [2][3][4]

Emission Max (λem) 535-538 nm [2][3][4]

Recommended Solvent Dimethyl sulfoxide (DMSO) [5]

| Storage Conditions | -20°C in the dark, desiccated |[3] |

Table 2: Preparation of 6-TET Azide Stock Solutions in DMSO

Desired
Concentration

Volume of DMSO
for 0.5 mg

Volume of DMSO
for 1 mg

Volume of DMSO
for 5 mg

1 mM 858.84 µL 1.718 mL 8.588 mL

5 mM 171.77 µL 343.54 µL 1.718 mL

10 mM 85.88 µL 171.77 µL 858.84 µL

Data adapted from AAT Bioquest product information. Note that this table provides volumes for

preparing a concentrated stock solution, which should be diluted in appropriate aqueous

buffers for the final experimental reaction.[5]

Core Experimental Protocols
The following protocols provide detailed methodologies for the labeling of nucleic acids with 6-
TET Azide and a common downstream application.

Protocol 1: Labeling of Alkyne-Modified
Oligonucleotides via CuAAC
This protocol outlines the copper-catalyzed click reaction to conjugate 6-TET Azide to an

alkyne-modified DNA or RNA oligonucleotide.
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Materials:

Alkyne-modified oligonucleotide (e.g., with a 5'-Hexynyl modification)

6-TET Azide

Anhydrous DMSO

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in nuclease-free water)

Sodium Ascorbate solution (e.g., 100 mM in nuclease-free water, freshly prepared)

Nuclease-free water

3 M Sodium Acetate (pH 5.2)

Ice-cold 100% Ethanol

Ice-cold 70% Ethanol

Microcentrifuge tubes

Methodology:

Reagent Preparation:

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final

concentration of 100 µM (0.1 nmol/µL).

Prepare a 10 mM stock solution of 6-TET Azide in anhydrous DMSO as described in

Table 2.

Freshly prepare a 100 mM solution of Sodium Ascorbate in nuclease-free water.

Reaction Assembly:

In a microcentrifuge tube, combine the following reagents in order. This protocol is

optimized for a 50 µL reaction volume but can be scaled.[6]
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Nuclease-free water to bring the final volume to 50 µL.

5 µL of 100 µM Alkyne-modified oligonucleotide (final concentration: 10 µM).

2.5 µL of 10 mM 6-TET Azide stock (final concentration: 0.5 mM).

5 µL of 20 mM CuSO₄ solution (final concentration: 2 mM).

Gently vortex the mixture for 5-10 seconds.

Initiation and Incubation:

Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction (final

concentration: 10 mM).

Vortex the reaction mixture gently again.

Incubate at room temperature for 1-2 hours, protected from light.[6] For reactions with low

yields, incubation can be extended to 4 hours or overnight.[6]

Purification via Ethanol Precipitation:

To the 50 µL reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2).[6]

Add 150 µL of ice-cold 100% ethanol.[6]

Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the labeled

oligonucleotide.[6]

Centrifuge at 14,000 x g for 30 minutes at 4°C.[6]

Carefully aspirate and discard the supernatant without disturbing the pellet.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol.[6]

Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]

Carefully discard the supernatant and air-dry the pellet for 5-10 minutes to remove

residual ethanol.
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Resuspend the purified, 6-TET-labeled oligonucleotide in a desired volume of nuclease-

free water or buffer.

Protocol 2: Nucleic Acid Pull-Down Assay Workflow
This protocol provides a general workflow for using a 6-TET-labeled oligonucleotide as a probe

to isolate specific binding partners (e.g., proteins or other nucleic acids) from a complex mixture

like a cell lysate.

Materials:

6-TET-labeled oligonucleotide probe (from Protocol 1)

Biotinylated oligonucleotide complementary to the 6-TET probe

Streptavidin-coated magnetic beads

Cell lysate or other complex biological sample

Binding/Washing Buffers

Elution Buffer

Magnetic rack

Methodology:

Probe-Target Hybridization:

Incubate the 6-TET-labeled probe with the cell lysate. This allows the probe to bind to its

specific target protein(s) or nucleic acid sequence.

Complex Capture:

Add the biotinylated complementary oligonucleotide to the mixture. This "capture" oligo will

hybridize with the 6-TET probe, which is now bound to its target.

Introduce streptavidin-coated magnetic beads. The high-affinity interaction between biotin

and streptavidin will immobilize the entire complex (Beads-Streptavidin-BiotinOligo-
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TETProbe-Target) onto the beads.[9]

Washing:

Place the tube on a magnetic rack to pellet the beads.

Aspirate and discard the supernatant, which contains unbound components of the lysate.

Wash the beads several times with a series of washing buffers to remove non-specifically

bound molecules. This is a critical step to reduce background noise.

Elution and Analysis:

Add an elution buffer to the beads to disrupt the interactions and release the probe-target

complex or just the target molecule.

Pellet the beads using the magnetic rack and collect the supernatant containing the eluted

target molecules.

The isolated proteins can now be identified using techniques like mass spectrometry or

Western blotting. The presence of the 6-TET label can also be used for direct fluorescent

detection.

Visualizations of Key Processes
Diagrams are essential for conceptualizing the chemical reactions and experimental workflows

involved in using 6-TET Azide.
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Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
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Caption: Experimental workflow for fluorescent labeling of nucleic acids.
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Caption: Logical workflow for a nucleic acid pull-down assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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